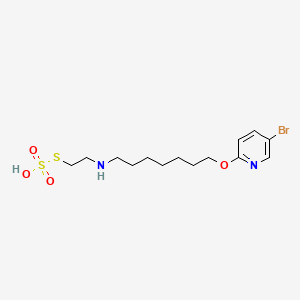
S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound with the molecular formula C14H23BrN2O4S2 and a molecular weight of 427.37742 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Bromopyridyl Intermediate: This step involves the bromination of pyridine to form 5-bromopyridine.
Attachment of the Heptylamino Chain: The bromopyridyl intermediate is then reacted with a heptylamine to form the 7-(5-bromo-2-pyridyloxy)heptylamine.
Introduction of the Thiosulfate Group: Finally, the heptylamine derivative is reacted with ethyl hydrogen thiosulfate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The bromopyridyl moiety can be reduced to form pyridyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Pyridyl derivatives.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets through its functional groups. The thiosulfate group can participate in redox reactions, while the bromopyridyl moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethanethiosulfuric acid, 2-(7-(5-bromo-2-pyridyloxy)heptyl)amino: Shares a similar structure but lacks the ethyl hydrogen thiosulfate group.
5-bromo-2-[7-(2-sulfosulfanylethylamino)heptoxy]pyridine: Another related compound with similar functional groups.
Uniqueness
S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate is unique due to its combination of a bromopyridyl moiety, a heptylamino chain, and a thiosulfate group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Properties
CAS No. |
41287-15-4 |
|---|---|
Molecular Formula |
C14H23BrN2O4S2 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
5-bromo-2-[7-(2-sulfosulfanylethylamino)heptoxy]pyridine |
InChI |
InChI=1S/C14H23BrN2O4S2/c15-13-6-7-14(17-12-13)21-10-5-3-1-2-4-8-16-9-11-22-23(18,19)20/h6-7,12,16H,1-5,8-11H2,(H,18,19,20) |
InChI Key |
FMQVDNFQKSRNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















